N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-13-3-5-14(6-4-13)24(20,21)19(12-1-2-12)9-11-7-8-23-10-11/h3-8,10,12H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYKBGMQLNJJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopropylamine with thiophen-3-ylmethyl chloride to form N-cyclopropyl-N-(thiophen-3-ylmethyl)amine. This intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituents on the Sulfonamide Nitrogen
Cyclopropyl vs. Bulky Groups :
The target compound’s cyclopropyl group contrasts with bulkier substituents like adamantyl (e.g., N-((Adamantan-1-yl)-2-phenyl-N′-((4-(trifluoromethoxy)phenyl)sulfonyl)hydrazine-1-carboximidamide (9c) ). Adamantyl increases lipophilicity (LogP ~5.2 vs. ~3.8 for cyclopropyl) but may reduce solubility and bioavailability due to steric hindrance. Cyclopropyl’s smaller size enables better membrane permeability and metabolic stability .Thiophen-3-ylmethyl vs. Heterocyclic Moieties :
Compared to N-(1,2,4-thiadiazol-5-yl) derivatives (e.g., ), the thiophen-3-ylmethyl group offers distinct electronic properties. Thiophene’s electron-rich nature supports π-π stacking in target binding, whereas thiadiazole’s polarity may enhance aqueous solubility but reduce passive diffusion.
Aromatic Ring Substituents
- Trifluoromethoxy vs. Trifluoromethyl: The target’s 4-(trifluoromethoxy) group is less electron-withdrawing than the 3-(trifluoromethyl) substituent in N-(1-(2-chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (17) .
Chlorinated Analogs :
Compounds like 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide incorporate chloro substituents, which enhance electrophilicity and may improve target affinity but raise toxicity concerns.
Physicochemical Properties
*Calculated using Molinspiration.
Research Findings and Implications
- Metabolic Stability : Cyclopropyl-substituted sulfonamides (e.g., ) exhibit 2–3× longer half-lives in hepatic microsomes compared to adamantyl analogs , attributed to reduced CYP450 interactions.
- Target Affinity : Thiophene-containing derivatives show enhanced inhibition of carbonic anhydrase isoforms (IC₅₀ ~50 nM) over thiadiazole analogs (IC₅₀ ~120 nM) , suggesting π-π interactions critical for binding.
- Toxicity: Chlorinated derivatives () demonstrate higher cytotoxicity (HeLa cell CC₅₀ ~10 µM) than non-chlorinated analogs (CC₅₀ >50 µM), limiting therapeutic utility.
Biological Activity
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a cyclopropyl group, a thiophene ring, and a trifluoromethoxy group attached to a benzenesulfonamide moiety. This compound has garnered attention for its promising biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 341.3 g/mol
- Key Functional Groups :
- Cyclopropyl group: Contributes to the compound's unique biological interactions.
- Thiophene ring: Enhances the compound's pharmacological properties.
- Trifluoromethoxy group: Increases stability and binding affinity to target proteins.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The trifluoromethoxy group is known to enhance the binding affinity to target proteins, while the sulfonamide moiety can engage in hydrogen bonding interactions.
- Protein Interaction : The trifluoromethoxy group may facilitate stronger interactions with proteins, potentially leading to enhanced biological activity.
- Cell Cycle Arrest : Preliminary studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, making them candidates for anticancer therapies .
- Apoptosis Induction : Compounds featuring thiophene rings have demonstrated the ability to activate apoptotic pathways in cancer cell lines, indicating potential therapeutic applications .
Anticancer Potential
Recent studies have explored the anticancer potential of compounds related to this compound. For instance:
- Compound 17 : A structurally similar compound exhibited potent antiproliferative activity with submicromolar growth inhibition (GI50 values) against various cancer cell lines including A549 (non-small cell lung cancer). The mechanism involved cell cycle arrest and apoptosis induction through caspase activation .
Comparative Biological Activity
| Compound | GI50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 17 | 0.69 (OVACAR-5) | Cell cycle arrest, apoptosis |
| This compound | TBD | TBD |
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of Cyclopropyl Group : Introduced via cyclopropanation reactions using diazo compounds.
- Thiophene Alkylation : Alkylation of thiophene derivatives with suitable alkyl halides.
- Trifluoromethyl Substitution : Achieved through electrophilic aromatic substitution or Friedel-Crafts reactions.
This multi-step synthesis allows for precise control over the compound's structure and properties, facilitating further modifications to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves sulfonylation of a benzenesulfonyl chloride derivative with cyclopropylamine and thiophene-containing intermediates. For example, sulfonyl chlorides are reacted with amines in dichloromethane/dimethylformamide (DCM/DMF) under thionyl chloride activation . Intermediates are characterized via LCMS (retention time ~4.03 min) and NMR spectroscopy. Crude products are purified via column chromatography (e.g., MeOH:DCM gradients) .
Q. How is the solubility and stability of this compound optimized for in vitro assays?
- Methodology : Solubility screening in polar aprotic solvents (DMSO, DMF) is recommended due to the trifluoromethoxy group’s hydrophobicity. Stability studies under varying pH (e.g., 2–9) and temperatures (4–37°C) are critical. Analytical HPLC with UV detection (λ = 254 nm) monitors degradation .
Q. What analytical techniques confirm the structural integrity of the sulfonamide group?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 7.92 ppm for aromatic protons adjacent to sulfonamide) .
- HRMS : Validate molecular weight (e.g., m/z 299.0669 [M+H]⁺ for related analogs) .
- X-ray crystallography : Used for resolving crystal structures of sulfonamide derivatives (e.g., bond angles and torsion angles) .
Advanced Research Questions
Q. How does the thiophene moiety influence the compound’s pharmacokinetic properties and target binding?
- Methodology : Computational docking studies (e.g., AutoDock Vina) compare thiophene-substituted analogs with non-thiophene derivatives. The thiophene’s electron-rich π-system enhances interactions with aromatic residues in enzyme active sites (e.g., kinases). Metabolic stability is assessed via liver microsome assays (CYP450 isoforms) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodology :
- Dose-response curves : Test potency (IC₅₀) in multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific toxicity.
- Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes linked to the compound’s mechanism .
- Off-target screening : Employ kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .
Q. How can the trifluoromethoxy group’s electronic effects be exploited to improve selectivity in enzyme inhibition?
- Methodology :
- SAR studies : Synthesize analogs with substituents varying in electronegativity (e.g., -OCH₃ vs. -CF₃O) and compare inhibition constants (Kᵢ) against target enzymes.
- DFT calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Use Chiralpak columns (e.g., IA/IB) to separate enantiomers during purification.
- Asymmetric catalysis : Optimize reaction conditions (e.g., chiral ligands in palladium-catalyzed couplings) to enhance stereoselectivity .
Critical Analysis of Evidence
- Synthesis : and provide robust protocols but differ in solvent systems (DCM vs. DCM/DMF). Researchers must optimize based on substrate solubility.
- Biological Activity : highlights anticancer potential but lacks mechanistic depth; follow-up studies using CRISPR-Cas9 knockout models are advised.
- Structural Data : ’s crystallographic data for related sulfonamides supports rational drug design but requires validation for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
